1-(5-Bromo-7-chloroindolin-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-7-chloro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXWRBVIHDXEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595287 | |
| Record name | 1-(5-Bromo-7-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221024-29-9 | |
| Record name | 1-(5-Bromo-7-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 5 Bromo 7 Chloroindolin 1 Yl Ethanone
Phase-Transfer Catalysis in Alkylation/Functionalization of Indoline Derivatives
Phase-transfer catalysis (PTC) is a powerful synthetic technique that enhances reaction rates between reactants in heterogeneous systems, typically consisting of an aqueous phase and an organic phase. mdpi.com This methodology is particularly valuable for the alkylation and acylation of nitrogen-containing heterocycles like indoline, as it allows the use of simple, inorganic bases and mild reaction conditions, often leading to higher yields and cleaner reactions. nih.govacsgcipr.org The principle involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant (typically an anion) from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. mdpi.commdpi.com
The synthesis of this compound from a 5-bromo-7-chloroindoline (B1284858) precursor via N-acetylation is an ideal application for PTC. In this process, the indoline derivative is dissolved in a water-immiscible organic solvent. An aqueous solution of an inorganic base (e.g., sodium hydroxide) is used to deprotonate the N-H group of the indoline. The phase-transfer catalyst facilitates the transfer of the resulting indolinide anion into the organic phase, where it can readily react with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).
The general mechanism for the PTC-mediated N-acetylation of an indoline derivative is as follows:
Deprotonation: At the interface between the aqueous and organic phases, the hydroxide (B78521) ion (OH⁻) from the aqueous base deprotonates the nitrogen of the indoline substrate to form an indolinide anion.
Ion-Pair Formation: The phase-transfer catalyst cation (Q⁺) pairs with the newly formed indolinide anion to create a lipophilic ion pair, [Q⁺][Indolinide⁻].
Phase Transfer: This ion pair is soluble in the organic phase and moves from the interface into the bulk of the organic solvent.
Nucleophilic Attack: In the organic phase, the indolinide anion acts as a potent nucleophile, attacking the electrophilic acetylating agent to form the N-acetylated product, this compound.
Catalyst Regeneration: The catalyst is released and returns to the interface to begin another catalytic cycle.
Research into phase-transfer catalysis for the functionalization of heterocyclic compounds has identified several key factors that influence the efficiency of the reaction.
Effect of Catalyst Structure: The structure of the quaternary ammonium salt catalyst plays a crucial role. Parameters such as the total number of carbon atoms (C#) and the "q-value" (a measure of the distribution of carbon atoms among the alkyl chains) are used to predict catalyst performance. acsgcipr.org For reactions where the rate-determining step occurs in the organic phase, catalysts with higher lipophilicity (C# in the range of 16-32) are often more effective as they increase the concentration of the reactive ion pair in the organic medium. acsgcipr.org
Interactive Data Table: Effect of Different Phase-Transfer Catalysts on N-Alkylation Yield
| Catalyst | Catalyst Type | C# | Relative Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium | 16 | 92 |
| Tetrabutylammonium Iodide (TBAI) | Quaternary Ammonium | 16 | 90 |
| Tetrahexylammonium Bromide | Quaternary Ammonium | 24 | 86 |
| Trioctylmethylammonium Chloride | Quaternary Ammonium | 25 | 74 |
| Benzyltriethylammonium Chloride | Quaternary Ammonium | 13 | 78 |
Table Note: Data is representative of typical PTC alkylations of N-H containing heterocycles based on reported findings for similar systems. nih.gov The yield is relative to the most effective catalyst shown.
Influence of Solvents and Bases: The choice of solvent and the concentration of the base are also critical variables. Non-polar aprotic solvents like toluene (B28343) are commonly used. The concentration of the aqueous base (e.g., KOH or NaOH) must be optimized; excessively high concentrations can sometimes lead to degradation of the substrate or catalyst, while low concentrations can result in sluggish reactions. nih.gov
Interactive Data Table: Effect of Base Concentration on Reaction Conversion
| Base | Concentration (w/w) | Solvent | Time (h) | Conversion (%) |
| KOH | 50% | Toluene | 2 | 95 |
| KOH | 30% | Toluene | 2 | 75 |
| KOH | 10% | Toluene | 2 | 40 |
| NaOH | 50% | Toluene | 2 | 93 |
| K₂CO₃ | Saturated | Toluene | 2 | 65 |
Table Note: Data is illustrative of general trends observed in PTC reactions involving deprotonation of N-H substrates. nih.gov
Asymmetric Functionalization: A significant advancement in PTC is the development of chiral phase-transfer catalysts. These catalysts, often derived from cinchona alkaloids or featuring chiral backbones, can induce enantioselectivity in the alkylation or functionalization process. nih.govst-andrews.ac.uk This allows for the synthesis of specific stereoisomers of biologically active molecules, which is of paramount importance in pharmaceutical chemistry. nih.gov While the synthesis of this compound itself does not create a new chiral center at the nitrogen, the application of chiral PTC is crucial for the synthesis of other indoline derivatives where stereochemistry is a factor. st-andrews.ac.uk
Chemical Reactivity and Transformational Studies of 1 5 Bromo 7 Chloroindolin 1 Yl Ethanone
Reactions at the Indoline (B122111) Nitrogen Atom
The nitrogen atom of the indoline ring in 1-(5-Bromo-7-chloroindolin-1-yl)ethanone is part of an amide functionality due to the acetyl group. This electronic feature governs its reactivity, particularly in reactions involving further functionalization or deprotection.
N-Alkylation and N-Acylation Reactions for Further Diversification
While the nitrogen in this compound is already acylated, the potential for further reaction at this position is limited without prior modification. However, the analogous secondary amine, 5-bromo-7-chloroindoline (B1284858), which can be generated by cleaving the acetyl group, is a key precursor for N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents to modulate the electronic and steric properties of the molecule.
N-alkylation of indolines can be achieved using various alkylating agents such as alkyl halides or alcohols under appropriate catalytic conditions. For instance, iron-catalyzed N-alkylation of indolines with alcohols proceeds via a "borrowing hydrogen" methodology. libretexts.orgnih.gov The presence of electron-withdrawing groups, like the bromo and chloro substituents on the aromatic ring of the target molecule, generally decreases the nucleophilicity of the indoline nitrogen. This can lead to lower reaction yields or require more forcing conditions compared to unsubstituted indolines. mdpi.com For example, the N-alkylation of indolines with benzyl (B1604629) alcohols bearing electron-withdrawing groups like CF₃ resulted in lower yields compared to those with electron-donating groups. nih.gov
N-acylation of the corresponding 5-bromo-7-chloroindoline can be performed using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the generated acid. nih.govnih.gov The electron-withdrawing nature of the halogen substituents can make the indoline nitrogen less nucleophilic, potentially requiring more reactive acylating agents or catalysts. mdpi.com Modern methods, such as the use of thioesters as acyl sources, offer a milder and more functional group-tolerant approach to N-acylation of indoles and related heterocycles. nih.gov
Table 1: Illustrative N-Alkylation and N-Acylation Reactions on Analogous Indoline Systems
| Entry | Reactant | Reagent | Catalyst/Base | Solvent | Product | Yield (%) |
| 1 | Indoline | Benzyl alcohol | Fe-catalyst, K₂CO₃ | TFE | N-Benzylindoline | High |
| 2 | Indoline | 4-(Trifluoromethyl)benzyl alcohol | Fe-catalyst, K₂CO₃ | TFE | N-(4-(Trifluoromethyl)benzyl)indoline | Moderate |
| 3 | Indole (B1671886) | Acetyl chloride | Et₃N | DCM | 1-Acetylindole | Good |
| 4 | Indole | Butanethioate | Cs₂CO₃ | Xylene | 1-Butanoylindole | 62 |
This table is illustrative and based on reactions with parent indoline/indole systems. The yields for this compound's parent amine may vary.
Cleavage of the N-Acetyl Group and Regeneration of the Secondary Amine
The N-acetyl group in this compound serves as a protecting group for the indoline nitrogen. Its removal is a crucial step to enable further functionalization at the nitrogen atom. The cleavage of this amide bond can typically be achieved under acidic or basic conditions.
Acid-catalyzed hydrolysis often employs strong mineral acids like HCl or H₂SO₄ in an aqueous or alcoholic medium. The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water or alcohol on the carbonyl carbon.
Base-catalyzed hydrolysis, or saponification, is another common method, typically using strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction involves the nucleophilic attack of a hydroxide ion on the acetyl carbonyl group. The presence of electron-withdrawing bromo and chloro groups on the aromatic ring can influence the rate of this cleavage. While there is no direct data on this specific compound, studies on the hydrolysis of other N-acylindoles have been reported. For instance, the cleavage of the N-acetyl group is a key step in the synthesis of various substituted indolines. organic-chemistry.org
Table 2: General Conditions for N-Acetyl Group Cleavage
| Method | Reagents | Solvent | Temperature | Notes |
| Acidic Hydrolysis | HCl or H₂SO₄ | Water/Ethanol | Reflux | Common method for amide cleavage. |
| Basic Hydrolysis | NaOH or KOH | Water/Ethanol | Reflux | Saponification of the amide bond. |
Reactions of the Acetyl (Ethanone) Moiety
The ethanone (B97240) (acetyl) group attached to the indoline nitrogen is a versatile functional handle that can undergo a variety of chemical transformations, providing a pathway to a diverse range of derivatives.
Alpha-Halogenation and Subsequent Nucleophilic Displacement Reactions
The methyl group of the acetyl moiety is susceptible to halogenation at the alpha-position. This reaction typically proceeds via an enol or enolate intermediate. Under acidic conditions, the reaction can be controlled to yield a monohalogenated product. taylorandfrancis.commasterorganicchemistry.comlibretexts.org The use of reagents like bromine in acetic acid is a common method for the α-bromination of ketones. libretexts.org The resulting α-halo ketone, 1-(5-bromo-7-chloroindolin-1-yl)-2-haloethanone, is a valuable intermediate.
The halogen atom at the alpha-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN2). libretexts.org A wide variety of nucleophiles can be employed to displace the halide, leading to the introduction of new functional groups. For example, reaction with amines would yield α-amino ketones, while reaction with thiols would produce α-thio ketones. These subsequent reactions significantly expand the synthetic utility of the parent compound.
Table 3: Illustrative Alpha-Halogenation and Nucleophilic Substitution
| Entry | Starting Material | Reagent | Product | Reaction Type |
| 1 | Acetophenone | Br₂, H⁺ | α-Bromoacetophenone | Alpha-Halogenation |
| 2 | α-Bromoacetophenone | NaN₃ | α-Azidoacetophenone | Nucleophilic Substitution |
| 3 | α-Bromoacetophenone | NaCN | α-Cyanoacetophenone | Nucleophilic Substitution |
| 4 | α-Bromoacetophenone | R₂NH | α-Dialkylaminoacetophenone | Nucleophilic Substitution |
This table is illustrative, showing typical reactions for a simple ketone. The reactivity of the acetyl group in the target compound is expected to be similar.
Carbonyl Group Transformations (e.g., Reduction, Wittig Reaction, Mannich Reactions)
The carbonyl group of the acetyl moiety can undergo a range of transformations.
Reduction: The carbonyl can be reduced to a secondary alcohol, yielding 1-(1-(5-bromo-7-chloroindolin-1-yl)ethyl)indoline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be critical to avoid the reduction of other functional groups, although the halogen substituents on the aromatic ring are generally stable to these conditions. acs.org
Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 1-(1-(5-bromo-7-chloroindolin-1-yl)vinyl)indoline. The Wittig reaction is generally tolerant of a wide range of functional groups. wikipedia.org
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as the methyl ketone in this case. wikipedia.orgorganic-chemistry.orgbuchler-gmbh.comnih.gov This reaction would lead to the formation of a β-amino ketone, known as a Mannich base. The reaction is typically carried out under acidic or basic conditions. This transformation allows for the introduction of an aminomethyl group at the alpha-position of the acetyl moiety.
Table 4: Illustrative Carbonyl Group Transformations
| Transformation | Reagent(s) | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Mannich Reaction | CH₂O, R₂NH, H⁺/OH⁻ | β-Amino Ketone (Mannich Base) |
Condensation Reactions Involving the Methyl Ketone
The methyl group of the acetyl moiety, being adjacent to a carbonyl, possesses acidic protons and can participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. taylorandfrancis.comwikipedia.orgnih.govresearchgate.net
In a Claisen-Schmidt condensation, this compound would react with an aromatic aldehyde (that lacks α-hydrogens, such as benzaldehyde) in the presence of a base (like NaOH or KOH) or an acid catalyst. The reaction involves the formation of an enolate from the methyl ketone, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration of the aldol adduct leads to the formation of an α,β-unsaturated ketone (a chalcone-like structure). This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of conjugated systems.
Table 5: Illustrative Claisen-Schmidt Condensation
| Ketone | Aldehyde | Catalyst | Product Type |
| Acetophenone | Benzaldehyde | NaOH/EtOH | Chalcone (1,3-Diphenyl-2-propen-1-one) |
Reactivity of Aromatic Halogen Substituents (Bromine and Chlorine)
The indoline core of this compound is functionalized with a bromine atom at the C5 position and a chlorine atom at the C7 position. The differential reactivity of these two halogens is a cornerstone of its synthetic applications, particularly in metal-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in such transformations follows the order I > Br > Cl > F. libretexts.org This established trend suggests that the C-Br bond at the C5 position is significantly more susceptible to oxidative addition to a metal catalyst (like palladium) than the C-Cl bond at the C7 position. This inherent difference allows for selective functionalization at the C5 position while leaving the C7 chlorine atom intact for subsequent transformations.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Couplings) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the di-halogenated nature of this compound makes it an ideal substrate for such chemistry. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, the Suzuki-Miyaura reaction is expected to proceed with high regioselectivity at the more reactive C5-Br bond. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at this position. nih.govnih.gov Conditions can be optimized to ensure this selectivity, often utilizing palladium catalysts with specific ligands that favor reaction with aryl bromides over chlorides. rsc.orgmdpi.com Following the initial coupling at C5, a second, typically more forcing, Suzuki-Miyaura coupling could be performed at the C7-Cl position to generate highly substituted indoline derivatives.
| Reaction | Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Product | Ref. |
| Suzuki-Miyaura | 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | 40 °C | 5-Phenylindole | nih.gov |
| Suzuki-Miyaura | 7-Bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 °C | 7-(4-Methoxyphenyl)-1H-indazole | nih.gov |
| Suzuki-Miyaura | ortho-Bromoanilines | Aryl/Alkyl boronic esters | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 °C | ortho-Substituted anilines | nih.gov |
Heck Reaction: The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org Similar to the Suzuki coupling, the reaction with this compound would preferentially occur at the C5-Br bond. This would enable the introduction of various vinyl groups at the C5 position. The choice of catalyst, base, and additives like phase-transfer catalysts can be crucial for achieving high yields and preventing side reactions such as dehalogenation. beilstein-journals.org
| Reaction | Aryl Halide | Alkene | Catalyst / Ligand | Base | Conditions | Product | Ref. |
| Heck | Aryl Bromides/Chlorides | Styrene | Palladacycle phosphine (B1218219) mono-ylide | K₂CO₃ | NMP, Aerobic, 130 °C | Substituted Styrenes | organic-chemistry.org |
| Heck | 3,6-Dibromo-1-THP-indazole | Acrylate | Pd(OAc)₂ / PPh₃ | TEA | Ball-milling | 6-Bromo-3-vinyl-1-THP-indazole | beilstein-journals.org |
Sonogashira Coupling: This coupling reaction involves the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is an essential method for synthesizing arylalkynes. For the target compound, Sonogashira coupling offers a regioselective pathway to introduce an alkyne moiety at the C5 position. researchgate.net These reactions are typically performed under mild, anaerobic conditions. organic-chemistry.orgnih.gov The resulting 5-alkynyl-7-chloroindoline derivative is a versatile intermediate, as the alkyne can undergo further transformations, such as click chemistry or cyclization reactions. researchgate.net
| Reaction | Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Conditions | Product | Ref. |
| Sonogashira | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 °C | 5-(Phenylethynyl)indole | researchgate.net |
| Sonogashira | Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Arylalkynes | nih.gov |
| Sonogashira | 2-Iodophenols | Aryl/Alkyl Alkynes | Bis(NHC)Pd(II) / (CO) | K₂CO₃ | Dioxane | 100 °C | Chromones | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Indoline Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. youtube.com This reaction typically requires the ring to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com
In this compound, the benzene (B151609) portion of the indoline ring is substituted with two halogens and fused to the pyrrolidine (B122466) ring containing an electron-withdrawing N-acetyl group. The N-acetyl group reduces electron density on the aromatic ring, making it more susceptible to nucleophilic attack compared to an unacetylated indoline. However, the positions of the halogens are not ideally situated (ortho/para) relative to a strongly activating group like a nitro group. myskinrecipes.com Therefore, SNAr reactions on this substrate are expected to be challenging and likely require harsh conditions, such as high temperatures or the use of very strong nucleophiles. youtube.commdpi.com If substitution were to occur, it would likely involve an addition-elimination mechanism, proceeding through a negatively charged intermediate known as a Meisenheimer complex. youtube.com Studies on related halo-1,2,3-triazines have shown that SNAr can proceed, sometimes through a concerted mechanism, to replace a bromine atom with nucleophiles like phenols. nih.govresearchgate.net
Regioselective and Stereoselective Considerations in Chemical Transformations
Regioselectivity: As highlighted in the discussion of cross-coupling reactions, the primary consideration for regioselectivity in transformations of this compound is the differential reactivity of the C5-Br and C7-Cl bonds. The greater reactivity of the carbon-bromine bond in palladium-catalyzed oxidative addition dictates that reactions like Suzuki, Heck, and Sonogashira couplings will selectively occur at the C5 position under controlled conditions. libretexts.orgnih.gov Achieving reaction at the less reactive C7-chloro position would necessitate more forcing conditions (e.g., higher temperatures, different catalyst systems) after the C5 position has already reacted. This predictable regioselectivity is a significant advantage, allowing for a stepwise and controlled diversification of the indoline scaffold. In reactions like the halogenation of indazoles, regioselectivity is dictated by the electronic nature of the existing substituents and the reaction conditions. nih.gov
Stereoselectivity: The core of this compound is achiral. Stereoselectivity becomes a relevant consideration only if a subsequent reaction introduces a new chiral center. For example, if a Heck reaction were to be performed with a prochiral alkene, or if a reduction of the acetyl carbonyl were to occur, a new stereocenter could be created. In such cases, the use of chiral catalysts or reagents would be necessary to control the stereochemical outcome of the transformation. The existing indoline ring structure could potentially exert some diastereoselective influence on reactions at adjacent positions, but specific studies on this substrate are lacking.
Mechanistic Investigations of Key Reactions
The mechanisms of the primary transformations involving this compound are well-established for related substrates.
Suzuki-Miyaura Coupling: The catalytic cycle is generally accepted to involve three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Br bond, the rate-determining step, forming a Pd(II) complex. libretexts.org
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
Heck Reaction: The mechanism also begins with the oxidative addition of the Pd(0) catalyst to the C5-Br bond. This is followed by:
Alkene Insertion (Syn-Addition): The coordinated alkene inserts into the Pd-C bond.
Beta-Hydride Elimination (Syn-Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species eliminates H-Br (which is neutralized by the base), regenerating the Pd(0) catalyst. beilstein-journals.org
Sonogashira Coupling: This reaction involves a dual catalytic cycle with palladium and copper:
Palladium Cycle: Similar to the Suzuki and Heck reactions, it starts with the oxidative addition of Pd(0) to the C5-Br bond.
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper(I) acetylide.
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
Reductive Elimination: The aryl and alkynyl groups are eliminated from palladium to form the product and regenerate the Pd(0) catalyst. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The most common mechanism is the addition-elimination pathway:
Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a halogen, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). youtube.com
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored. youtube.com The rate of this reaction is highly dependent on the stability of the Meisenheimer complex. youtube.com
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(5-Bromo-7-chloroindolin-1-yl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR and Carbon (¹³C) NMR for Connectivity and Functional Group Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the indoline (B122111) ring would appear as doublets or singlets in the downfield region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the bromo and chloro substituents. The methylene (B1212753) protons of the indolinyl ring system (at positions 2 and 3) would likely appear as multiplets in the aliphatic region, and the protons of the acetyl group's methyl moiety would be a sharp singlet, typically around δ 2.0-2.5 ppm.
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ethanone (B97240) group would be the most downfield signal (δ 165-175 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbons directly attached to the bromine and chlorine atoms showing characteristic shifts. The methylene carbons of the indoline ring and the methyl carbon of the acetyl group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | d, s |
| Indolinyl CH₂ | 3.0 - 4.5 | m |
| Acetyl CH₃ | 2.0 - 2.5 | s |
Note: These are estimated values and actual experimental values may vary. 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 175 |
| Aromatic C | 110 - 150 |
| Indolinyl CH₂ | 25 - 55 |
| Acetyl CH₃ | 20 - 30 |
Note: These are estimated values and actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Structural Probing
To definitively assign the proton and carbon signals and to establish the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those on the indoline ring and the methylene groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Analysis of Characteristic Functional Group Frequencies
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ethanone group, typically found in the region of 1650-1680 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching bands for the aromatic ring, and C-N stretching for the indoline nitrogen. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Table 3: Expected Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Amide) | 1650 - 1680 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-N | 1250 - 1350 | Medium |
| C-Cl | 600 - 800 | Medium-Strong |
| C-Br | 500 - 600 | Medium-Strong |
Note: These are general ranges and the exact positions can be influenced by the molecular environment.
Conformational Analysis in Solution and Solid States
By comparing the IR and Raman spectra obtained from the compound in solution and in the solid state, it is possible to gain insights into its conformational flexibility. Differences in the spectra between the two states could indicate the presence of different conformers or changes in intermolecular interactions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₀H₉BrClNO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the acetyl group, the bromine atom, and the chlorine atom, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. For this compound, with a molecular formula of C₁₀H₉BrClNO, the theoretical exact mass can be calculated. This experimental technique would aim to measure the mass-to-charge ratio (m/z) of the molecular ion with high precision, typically to four or more decimal places.
A comprehensive search of scientific literature and chemical databases did not yield specific publicly available HRMS data for this compound. In a typical analysis, the expected data would be presented in a table similar to the one below, which is currently populated with theoretical values due to the absence of experimental data.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Ion Type | Theoretical m/z |
| [C₁₀H₉⁷⁹Br³⁵ClINO]⁺ | [M+H]⁺ | 273.9605 |
| [C₁₀H₉⁸¹Br³⁵ClINO]⁺ | [M+H]⁺ | 275.9584 |
| [C₁₀H₉⁷⁹Br³⁷ClINO]⁺ | [M+H]⁺ | 275.9575 |
| [C₁₀H₉⁸¹Br³⁷ClINO]⁺ | [M+H]⁺ | 277.9555 |
Note: The table presents the theoretical monoisotopic masses for the protonated molecule [M+H]⁺, considering the major isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The distinct isotopic pattern arising from the presence of both bromine and chlorine would be a key confirmatory feature in an experimental HRMS spectrum.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique allows for the detailed characterization of a molecule's connectivity and the identification of its constituent substructures.
Specific MS/MS fragmentation data for this compound are not available in the reviewed literature. However, a predictive fragmentation pattern can be hypothesized based on the compound's structure. The most likely fragmentation pathways would involve the cleavage of the acetyl group, as well as losses of the bromine and chlorine atoms.
Table 2: Hypothetical Fragmentation Data for this compound from MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 273.9605 | [C₈H₇BrClN]⁺ | CH₂CO |
| 273.9605 | [C₁₀H₉ClNO]⁺ | Br |
| 273.9605 | [C₁₀H₉BrNO]⁺ | Cl |
Note: This table is predictive and not based on experimental results. An actual MS/MS study would be required to confirm these and other potential fragmentation pathways.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structure Determination
A thorough search of crystallographic databases and the scientific literature did not locate any published single-crystal X-ray diffraction studies for this compound. Therefore, no experimental data for its solid-state structure is currently available.
Bond Lengths, Bond Angles, and Torsion Angles Analysis
In the absence of experimental SCXRD data for this compound, it is not possible to provide a quantitative analysis of its bond lengths, bond angles, and torsion angles. Such an analysis would require the successful growth of a single crystal of the compound and subsequent diffraction analysis. The resulting data would be presented in a detailed table, as shown in the hypothetical example below.
Table 3: Illustrative (Hypothetical) Table of Selected Bond Lengths and Angles for this compound
| Bond/Angle | Measurement (Å or °) |
| Br(1)-C(5) | Data not available |
| Cl(1)-C(7) | Data not available |
| N(1)-C(8) | Data not available |
| C(9)-O(1) | Data not available |
| C(7)-C(1)-C(2) | Data not available |
| N(1)-C(8)-C(9) | Data not available |
| Br(1)-C(5)-C(4)-C(3) | Data not available |
Note: The values in this table are placeholders and are intended to illustrate how the data would be presented if an SCXRD analysis were performed.
Crystal Packing and Supramolecular Assembly Analysis
The study of crystal packing and supramolecular assembly reveals the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern the organization of molecules in the solid state. This information is critical for understanding the material's properties, including solubility and polymorphism.
As no SCXRD data has been reported for this compound, an analysis of its crystal packing and supramolecular interactions cannot be conducted. Such an analysis would typically describe the intermolecular forces and the resulting packing motifs observed in the crystal lattice.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with high accuracy.
The initial step in the computational analysis of 1-(5-Bromo-7-chloroindolin-1-yl)ethanone involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Theoretical geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).
Understanding the electronic structure and charge distribution is key to predicting the chemical reactivity of this compound. DFT calculations can map the electron density surface and determine the distribution of charges on each atom. Mulliken charge analysis is a common method to quantify the partial atomic charges, which helps in identifying electrophilic and nucleophilic sites within the molecule.
The presence of electronegative halogen atoms (bromine and chlorine) and the oxygen atom of the acetyl group significantly influences the electronic landscape. These atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges. The distribution of these charges is critical for predicting how the molecule will interact with other reagents and its potential role in chemical reactions. A molecular electrostatic potential (MEP) map visually represents the charge distribution, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.commdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. mdpi.com For this compound, the spatial distribution of the HOMO and LUMO is influenced by the various substituents. The HOMO is likely to be localized on the electron-rich parts of the molecule, such as the indoline (B122111) ring and the bromine atom, while the LUMO may be distributed over the acetyl group and the halogen-substituted benzene (B151609) ring, which can act as electron-withdrawing groups. The specific value of the HOMO-LUMO energy gap can be calculated using DFT, and for similar bromo-substituted heterocyclic compounds, these gaps are typically in the range of 4-5 eV. irjweb.comnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a given environment (e.g., in a solvent or in a crystal lattice).
Intermolecular Interaction Analysis
In the solid state, the properties of a compound are not just determined by its intramolecular features but also by how the molecules pack together and interact with each other.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgnajah.edu The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to generate a d_norm map. This map highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically hydrogen bonds or other strong interactions. najah.edu
By decomposing the Hirshfeld surface into two-dimensional "fingerprint plots," the relative contributions of different types of intermolecular contacts can be quantified. For a molecule like this compound, a variety of contacts are expected to be significant in its crystal packing. Based on studies of similar halogenated organic compounds, the following interactions are anticipated to be prominent. nih.govnajah.edu
| Interaction Type | Expected Contribution (%) |
| H···H | 30 - 40 |
| H···Br | 15 - 25 |
| H···Cl | 10 - 20 |
| H···O | 10 - 15 |
| H···C | 5 - 15 |
The H···H interactions are generally the most abundant due to the prevalence of hydrogen atoms on the molecular surface. The H···Br and H···Cl contacts are significant due to the presence of the halogen atoms and their ability to form halogen bonds or other van der Waals interactions. The H···O contacts arise from the carbonyl group and are indicative of hydrogen bonding. The H···C contacts represent weaker van der Waals forces. The precise percentages of these interactions would depend on the specific crystal packing arrangement of the compound.
Energy Framework Analysis of Crystal Packing Interactions
No published studies were found that perform an energy framework analysis on the crystal structure of this compound. This type of analysis is used to calculate the interaction energies between molecules in a crystal lattice, providing a quantitative understanding of the forces, such as electrostatic and dispersion forces, that govern crystal packing.
Hydrogen Bonding and Van der Waals Interactions
A detailed analysis of the hydrogen bonding and van der Waals interaction profile for this compound, based on computational modeling, is not available in the current literature. Such studies would typically identify potential hydrogen bond donors and acceptors and map out the landscape of van der Waals contacts within the crystal structure.
π-π Stacking Interactions in Aromatic Systems
There is no specific research detailing π-π stacking interactions within the aromatic system of this compound. This analysis would involve the computational assessment of the geometric arrangement and energetic favorability of stacking between the aromatic rings of adjacent molecules.
Prediction of Spectroscopic Properties from First Principles
No first-principles calculations for the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound have been reported. These theoretical predictions are valuable for complementing and interpreting experimental spectroscopic data.
Applications As a Synthetic Intermediate and Chemical Building Block
Precursor in the Synthesis of Chemically Diverse Indoline (B122111) and Indole (B1671886) Derivatives
The primary and most documented application of 1-(5-bromo-7-chloroindolin-1-yl)ethanone is its role as a key intermediate in the synthesis of substituted indolinyl and indolyl derivatives. This utility is prominently featured in patent literature, where the compound serves as a foundational scaffold for creating molecules with potential therapeutic applications.
Specifically, this compound has been utilized in the preparation of inhibitors for enzymes such as stearoyl-CoA delta-9 desaturase (SCD1) and fatty acid synthase (FASN). These enzymes are significant targets in the research and development of treatments for metabolic diseases and cancer. The synthesis of these inhibitors often involves the further functionalization of the indoline ring, demonstrating the compound's value as a versatile starting material.
The preparation of this compound itself is achieved through the acylation of 5-bromo-7-chloroindoline (B1284858) with acetyl chloride in the presence of a base like triethylamine (B128534). This straightforward reaction provides a stable, activated indoline that is primed for subsequent chemical transformations. The presence of the bromo and chloro substituents offers regiochemical control and opportunities for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities at these positions.
The table below summarizes the role of this compound as a precursor in the synthesis of enzyme inhibitors.
| Target Enzyme | Class of Inhibitor | Role of this compound |
| Stearoyl-CoA delta-9 desaturase (SCD1) | Substituted indolinyl and indolyl derivatives | Key intermediate for the synthesis of the core indoline/indole scaffold. |
| Fatty acid synthase (FASN) | Indoline derivatives | Starting material for the construction of the inhibitor's molecular framework. |
Role in the Construction of Complex Polycyclic Heterocyclic Systems
While direct examples of this compound being used to construct complex polycyclic heterocyclic systems are not extensively reported in peer-reviewed literature, the inherent reactivity of its structure suggests significant potential in this area. The indoline scaffold is a common motif in numerous biologically active natural products and pharmaceutical agents that feature polycyclic architectures.
The development of methods for the synthesis of polycyclic indolines is an active area of research. Strategies often involve the functionalization of the indoline core followed by intramolecular cyclization reactions. For instance, the C-H bonds of the indoline ring and the methyl group of the acetyl moiety could potentially be activated to participate in cyclization cascades.
Furthermore, the halogen substituents on the aromatic ring are prime handles for intramolecular cyclization reactions. For example, a substituent introduced at the nitrogen or C2 position of the indoline could be designed to undergo an intramolecular Heck or Suzuki coupling with the bromine or chlorine atom, leading to the formation of a new fused ring. While these specific applications for this compound have not been explicitly detailed, the principles are well-established in the synthesis of other polycyclic indole and indoline derivatives.
Utilization in the Development of Novel Methodologies for Organic Synthesis
The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies. The presence of two different halogens (bromine and chlorine) on the aromatic ring allows for selective or sequential cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions (e.g., palladium-catalyzed couplings) can be exploited to introduce different substituents in a controlled manner.
The N-acetyl group plays a crucial role in activating the indoline system and influencing the regioselectivity of further reactions. The development of new methods for the functionalization of N-acylindolines is an ongoing endeavor in organic chemistry. These methods could include direct C-H activation of the indoline ring or the acetyl methyl group, or novel transformations of the amide functionality itself.
While specific studies focusing on this compound in this context are not yet prevalent, its availability as a commercial building block suggests its potential use in methodology development. The exploration of its reactivity could lead to new and efficient ways to synthesize highly substituted indoline and indole scaffolds.
Potential Applications in Advanced Materials Science (e.g., Organic Semiconductors, Dyes, Polymers)
The field of advanced materials science is constantly seeking novel organic molecules with specific electronic and photophysical properties. Indole and its derivatives are known to be components of various functional materials, including organic semiconductors, dyes, and polymers. The electronic properties of the indole ring system can be tuned by the introduction of various substituents.
The presence of heavy atoms like bromine and chlorine in this compound can influence the photophysical properties of any derived materials, potentially enhancing processes like intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy.
Although there is no direct research reporting the use of this compound in materials science, its structure suggests it could be a valuable precursor. Through polymerization or incorporation into larger conjugated systems, it is conceivable that materials with interesting optical and electronic properties could be developed. For instance, polymers containing this halogenated indoline unit could exhibit unique charge transport characteristics or serve as novel sensor materials. Further research is required to explore these potential applications.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Efficient Synthetic Routes for Halogenated Acetylindolines
Current synthetic methodologies for producing halogenated indolines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener and more atom-economical synthetic pathways. This could involve exploring one-pot reactions or leveraging novel catalytic systems to improve yield and reduce environmental impact. Investigating solvent-free reaction conditions or the use of recyclable catalysts could represent a significant step towards sustainable manufacturing processes for this class of compounds. rsc.org
Key areas for improvement include:
Catalyst Selection: Moving from stoichiometric reagents to catalytic amounts of less toxic metals.
Solvent Choice: Investigating benign solvents or solvent-free synthesis.
Energy Efficiency: Developing syntheses that proceed at lower temperatures and pressures.
Waste Reduction: Designing pathways that minimize the formation of byproducts.
Exploration of Novel Catalytic Reactions Utilizing the Compound as a Substrate
The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring, along with the acetylated nitrogen, provides multiple reactive sites for catalytic transformations. The C-Br and C-Cl bonds offer differential reactivity for cross-coupling reactions, allowing for sequential and site-selective functionalization. Future studies could explore using this compound as a building block in the synthesis of more complex molecules. myskinrecipes.com
For instance, iron-catalyzed C(sp2)–H alkylation has been demonstrated on the indoline (B122111) scaffold, suggesting that the C7 position of 1-(5-Bromo-7-chloroindolin-1-yl)ethanone could be a target for direct functionalization. acs.org Similarly, rhodium(III)-catalyzed C7-allylation presents another potential avenue for elaboration. acs.org Research into these and other transition-metal-catalyzed reactions could unlock new synthetic possibilities.
| Potential Catalytic Reaction | Target Site | Potential Product Class |
| Suzuki Coupling | C5-Br | 5-Aryl-7-chloroindoline derivatives |
| Sonogashira Coupling | C5-Br | 5-Alkynyl-7-chloroindoline derivatives |
| Buchwald-Hartwig Amination | C5-Br | 5-Amino-7-chloroindoline derivatives |
| C-H Functionalization | C4-H or C6-H | Further substituted indoline cores |
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
To fully optimize and control the outcomes of the novel catalytic reactions proposed, a deep understanding of the underlying reaction mechanisms is crucial. Advanced in-situ spectroscopic techniques, such as high-resolution NMR, Raman, and IR spectroscopy, can provide real-time monitoring of catalytic processes. nih.govyoutube.comelsevier.com By observing the formation and consumption of intermediates and catalyst resting states, researchers can gain invaluable insights into the reaction pathways. youtube.com This knowledge is essential for identifying rate-limiting steps, understanding catalyst deactivation pathways, and rationally designing more efficient catalytic systems for the functionalization of this compound.
Deeper Computational Modeling of Excited States and Photochemical Behavior
The photophysical properties of halogenated indolines are a rich area for investigation. Computational chemistry, particularly using methods like Density Functional Theory (DFT) and time-dependent DFT, can be employed to model the electronic structure and predict the behavior of this compound in its excited states. researchgate.netmdpi.com Such studies can elucidate potential photochemical reaction pathways, predict fluorescence or phosphorescence properties, and understand the influence of the halogen atoms on the electronic transitions. nih.gov This theoretical work could guide the experimental design of new photoactive materials or probes based on this indoline scaffold. Insights from computational studies on related enzymatic halogenation could also inform the development of novel biocatalytic applications. researchgate.netnih.gov
Investigation of Supramolecular Chemistry and Crystal Engineering Based on the Compound's Intermolecular Interactions
The bromine and chlorine substituents on the indoline ring are capable of participating in a variety of non-covalent interactions, including halogen bonding, hydrogen bonding (with the acetyl carbonyl oxygen), and π–π stacking. nih.gov These interactions can be harnessed to control the self-assembly of the molecule in the solid state, a field known as crystal engineering. nih.gov Future research should focus on obtaining high-quality single crystals of this compound and its derivatives to experimentally determine their packing motifs. nih.gov This understanding could lead to the rational design of co-crystals with specific physical properties, such as tailored solubility or stability, and the creation of novel supramolecular architectures. mdpi.comnih.gov
| Intermolecular Interaction | Potential Structural Motif |
| Halogen Bonding (C-Br···O, C-Cl···O) | Directional assembly into tapes or sheets |
| Hydrogen Bonding (C-H···O) | Dimer formation or chain propagation |
| π–π Stacking | Stacked columnar structures |
Q & A
Q. What are the primary synthetic routes for preparing 1-(5-Bromo-7-chloroindolin-1-yl)ethanone, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation of halogenated indole precursors (e.g., 5-bromo-7-chloroindole) using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Bromination/chlorination steps may precede acylation to introduce halogen substituents. Key factors affecting purity include:
- Catalyst concentration : Excess AlCl₃ can lead to side reactions (e.g., over-acylation) .
- Temperature : Optimal range of 0–5°C minimizes decomposition of reactive intermediates .
- Solvent choice : Anhydrous dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .
Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 195–205 ppm) confirm substitution patterns. Coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) validate regiochemistry .
- IR spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-Br/C-Cl stretches (550–650 cm⁻¹) .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and isotopic patterns (Br/Cl) confirm molecular formula .
Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural validation .
Advanced Research Questions
Q. How can researchers address low yields in the bromination/chlorination steps during the synthesis of halogenated indolinone derivatives?
- Methodological Answer : Low yields often stem from incomplete halogenation or competing side reactions. Mitigation strategies include:
- Catalyst optimization : Replace traditional Br₂/Cl₂ with N-bromosuccinimide (NBS)/N-chlorosuccinimide (NCS) for controlled radical halogenation .
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve halogen electrophilicity .
- Stoichiometric control : Maintain a 1.1:1 molar ratio of halogenating agent to indole precursor to avoid dihalogenation .
Monitoring reaction progress via TLC or in-situ UV-vis spectroscopy helps terminate reactions at optimal conversion .
Q. What strategies resolve contradictions between computational predictions and experimental data in reactivity studies of this compound?
- Methodological Answer : Discrepancies often arise from oversimplified computational models. Recommended approaches:
- Multi-model validation : Compare Density Functional Theory (DFT), Molecular Dynamics (MD), and semi-empirical methods to identify consensus reactive sites .
- Solvent-effect incorporation : Use implicit/explicit solvent models (e.g., COSMO-RS) to account for solvation impacts on reaction pathways .
- Experimental kinetics : Conduct time-resolved UV-vis or NMR studies to correlate computational transition states with observed intermediates .
Q. How can solvent effects and temperature gradients be systematically optimized in Friedel-Crafts acylation of halogenated indole precursors?
- Methodological Answer : Employ a Design of Experiments (DoE) framework:
- Solvent screening : Test dielectric constants (ε) from 2.3 (toluene) to 37.5 (acetonitrile) to balance electrophile activation and side reactions .
- Temperature gradients : Use microfluidic reactors to map yield/purity trends across 0–50°C, identifying thermal stability thresholds .
- Response Surface Methodology (RSM) : Model interactions between solvent polarity, temperature, and catalyst loading to predict optimal conditions .
Q. What computational chemistry approaches are validated for modeling the electronic configuration and reactive sites of this compound?
- Methodological Answer :
- DFT with B3LYP/6-311+G(d,p) basis set : Accurately predicts HOMO/LUMO energies for electrophilic/nucleophilic attack sites .
- Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic addition .
- TD-DFT for UV-vis simulations : Compare computed λ_max with experimental spectra to validate electronic transitions .
Q. What in vivo experimental models are appropriate for preliminary toxicity profiling of indolinone derivatives?
- Methodological Answer :
- Zebrafish embryo model : Assess acute toxicity (LC₅₀) and teratogenicity via 96-h exposure assays. Monitor heart rate and malformations .
- Rodent hepatocyte assays : Use primary cells to evaluate metabolic stability (CYP450 enzyme interactions) and oxidative stress markers (e.g., glutathione depletion) .
- LC-MS/MS stability studies : Track parent compound degradation in simulated physiological fluids (pH 7.4, 37°C) to correlate structural stability with toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
